1-(4-Trifluoromethylbenzyl)guanidine is a compound classified under guanidine derivatives, which are known for their diverse biological activities. This compound features a trifluoromethyl group attached to a benzyl moiety, contributing to its unique properties and potential applications in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in drug development.
This compound can be sourced from various synthetic pathways that involve the reaction of guanidine with trifluoromethylbenzyl halides or similar precursors. It falls under the category of organic compounds and specifically within the subcategory of heterocyclic compounds due to the presence of nitrogen in its structure.
The synthesis of 1-(4-Trifluoromethylbenzyl)guanidine typically involves several steps:
For example, a typical synthesis might involve heating a mixture of guanidine and 4-trifluoromethylbenzyl bromide in dimethylformamide at 80–100 °C for several hours, followed by cooling and precipitation of the product.
1-(4-Trifluoromethylbenzyl)guanidine has a molecular formula of and a molecular weight of approximately 245.21 g/mol. The structure consists of a guanidine core with a benzyl group substituted at one nitrogen atom, where the benzyl group carries a trifluoromethyl substituent at the para position.
1-(4-Trifluoromethylbenzyl)guanidine can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's structure for enhanced biological activity or specificity.
The mechanism of action for 1-(4-Trifluoromethylbenzyl)guanidine primarily involves its interaction with specific biological targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in modulating these interactions by influencing binding affinities and selectivity.
In particular, this compound has been studied for its potential role in inhibiting mitochondrial oxidative phosphorylation processes, which are critical for cellular energy production. By interfering with these pathways, it may exhibit therapeutic effects against certain diseases.
1-(4-Trifluoromethylbenzyl)guanidine has several scientific applications:
The synthesis of 1-(4-trifluoromethylbenzyl)guanidine and its derivatives employs multi-step strategies that emphasize protective group chemistry and regioselective modifications. A representative route begins with N-Boc protection of 4-(aminomethyl)benzotrifluoride, followed by guanylation using N,N'-di-Boc-protected thiourea reagents under mercury(II) chloride activation. Subsequent acidic deprotection (e.g., trifluoroacetic acid) yields the target guanidine as a stable salt [1] [6]. Alternative pathways involve direct alkylation of preformed guanidine scaffolds with 4-(bromomethyl)benzotrifluoride under basic conditions (K₂CO₃/acetonitrile), though this risks quaternary salt formation [9]. Key intermediates like 4-(7-phenoxyheptyl)piperazine require alkyl chain elongation via nucleophilic substitution of dibromoalkanes with phenoxides, followed by piperazine coupling [1]. Critical purification steps include silica gel chromatography and recrystallization, with yields optimized to 60–85% for final compounds [6].
Table 1: Synthetic Routes for Key Derivatives
Compound | Key Steps | Yield (%) |
---|---|---|
ADS-1020 (Lead compound) | Piperazine alkylation → Phenoxyheptyl coupling → Guanidination → Deprotection | 78 |
ADS-1028 (Analog) | Guanidine N-alkylation → Trifluoromethylbenzyl incorporation | 65 |
ADS-10310 (MTDL derivative) | Reductive amination → Boc-guanylation → TFA deprotection | 82 |
The 4-trifluoromethylbenzyl (TFMB) group confers distinct pharmacological advantages through electronic and steric effects. Its strong electron-withdrawing nature (-I effect) lowers the pKa of the adjacent guanidine group (ΔpKa ≈ 1.5 vs. unsubstituted benzyl), enhancing cationic character at physiological pH and strengthening electrostatic interactions with histamine H₃ receptor (H₃R) residues like Asp².⁹⁰ [1] [5]. This modification boosts H₃R binding affinity 8–12-fold compared to benzyl analogs, evidenced by pA₂ values of 8.49 for TFMB derivatives vs. 7.80 for unsubstituted counterparts [1]. Additionally, the TFMB moiety improves metabolic stability by resisting CYP450-mediated oxidation due to the inert C–F bonds, extending plasma half-life in in vitro microsomal assays [5]. In breast cancer models (MCF-7, MDA-MB-231), TFMB-containing compounds like ADS-10310 exhibit dual H₃R antagonism and cytotoxicity (IC₅₀ = 4.2 µM), attributed to enhanced cellular uptake via hydrophobic interactions [6].
Table 2: Impact of Trifluoromethylbenzyl on Pharmacological Properties
Property | TFMB Derivative | Non-TFMB Analog | Enhancement Factor |
---|---|---|---|
H₃R Binding Affinity (Ki) | 2.8 nM | 35 nM | 12.5× |
Metabolic Stability (t½) | >120 min | 45 min | 2.7× |
Cytotoxicity (MCF-7 IC₅₀) | 4.2 µM | >50 µM | >12× |
SAR analyses reveal stringent structural prerequisites for H₃R antagonism:
Piperazine-based derivatives demonstrate superior H₃R affinity over piperidine analogs due to dual hydrogen-bonding capabilities. In ADS-1020, the secondary piperazine nitrogen forms a critical H-bond with Thr³.³⁷, while the tertiary nitrogen stabilizes the binding pocket via hydrophobic interactions. Replacing piperazine with piperidine (e.g., ADS-1025) attenuates affinity 20-fold (Ki = 58 nM vs. 2.8 nM), attributed to the loss of this H-bond donor [1]. However, piperidine scaffolds confer unexpected polypharmacology: ADS-1026 (piperidine analog) shows nanomolar antagonism at muscarinic M₂/M₄ receptors (Ki = 2.8 nM and 5.1 nM, respectively), suggesting utility in cognitive disorders [2]. Molecular dynamics simulations indicate that piperidine’s reduced basicity favors alternative binding poses in off-target receptors.
Table 3: Scaffold-Dependent Pharmacological Profiles
Scaffold | H₃R Ki (nM) | M₂R Ki (nM) | M₄R Ki (nM) | Selectivity Ratio (H₃R:M₂R) |
---|---|---|---|---|
Piperazine | 2.8 | >10,000 | >10,000 | >3,570 |
Piperidine | 58 | 2.8 | 5.1 | 0.05 |
Docking studies (Glide/SP precision) position the TFMB moiety of 1-(4-trifluoromethylbenzyl)guanidine within H₃R’s hydrophobic subpocket, engaging in π-stacking with Phe².⁶¹ and van der Waals contacts with Ile².⁶⁰. The protonated guanidinium group forms a salt bridge with Asp².⁹⁰ and hydrogen bonds with Thr³.³⁷, stabilizing the inactive receptor state [2] [5]. Free energy perturbation (FEP) calculations rationalize SAR:
Table 4: Computed Binding Energies for Key Modifications
Modification | ΔG Binding (kcal/mol) | Experimental Ki (nM) |
---|---|---|
4-Trifluoromethylbenzyl | −10.2 | 2.8 |
Benzyl (unsubstituted) | −7.4 | 35 |
4-Methoxybenzyl | −6.9 | 120 |
N-Cyanoguanidine | −5.1 | >1,000 |
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